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Dehydroxynocardamine - 292862-78-3

Dehydroxynocardamine

Catalog Number: EVT-2868441
CAS Number: 292862-78-3
Molecular Formula: C27H48N6O8
Molecular Weight: 584.715
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dehydroxynocardamine is a keratan 6'-sulfate and an azamacrocycle.
Dehydroxynocardamine is a natural product found in Streptomyces lividans, Streptomyces albidoflavus, and other organisms with data available.
Overview

Dehydroxynocardamine is a biologically significant compound classified as a siderophore, which is produced by various bacterial species, notably within the genus Corynebacterium. Siderophores are small, high-affinity iron-chelating compounds that facilitate the uptake of iron from the environment, which is crucial for bacterial growth and metabolism. The molecular formula of dehydroxynocardamine is C27H48N6O8C_{27}H_{48}N_{6}O_{8} with a molecular weight of approximately 564.7 g/mol . This compound has garnered attention due to its role in microbial competition and potential applications in biotechnology and medicine.

Source and Classification

Dehydroxynocardamine has been identified in several bacterial strains, particularly Corynebacterium propinquum, where it plays a vital role in iron acquisition and competition among nasal bacteria . It falls under the category of azamacrocycles, which are cyclic compounds containing nitrogen atoms within the ring structure. The classification of dehydroxynocardamine as a siderophore highlights its biological function in sequestering iron, an essential nutrient for many microorganisms.

Synthesis Analysis

Methods

The synthesis of dehydroxynocardamine can be achieved through biosynthetic pathways utilized by certain actinobacteria. The gene cluster responsible for its biosynthesis has been identified in Corynebacterium propinquum, indicating that specific enzymes and metabolic processes are involved in its production .

Technical Details

The biosynthetic pathway involves the assembly of precursor molecules through enzymatic reactions that include hydroxylation and cyclization steps. The detailed mechanisms of these reactions are still under investigation, but they typically involve polyketide synthases and non-ribosomal peptide synthetases, which are common in the biosynthesis of complex natural products.

Molecular Structure Analysis

Structure

The molecular structure of dehydroxynocardamine features a complex arrangement that includes multiple nitrogen atoms and hydroxyl groups, contributing to its chelating properties. The specific arrangement allows it to effectively bind iron ions, facilitating their transport into bacterial cells .

Data

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to elucidate the structure of dehydroxynocardamine. For instance, mass spectrometry indicates a specific fragmentation pattern consistent with its molecular weight and structure .

Chemical Reactions Analysis

Reactions

Dehydroxynocardamine participates in various chemical reactions primarily related to its function as a siderophore. These reactions include:

  • Iron Chelation: The primary reaction where dehydroxynocardamine binds to ferrous ions (Fe²⁺), forming stable complexes that facilitate iron uptake by bacteria.
  • Hydrolysis: Under certain conditions, dehydroxynocardamine may undergo hydrolysis, releasing iron ions back into the environment when needed.

Technical Details

The chelation reaction is characterized by the formation of a 6-coordinate complex with iron, which significantly enhances the solubility of iron in aqueous environments, thereby increasing its bioavailability for microbial uptake .

Mechanism of Action

Process

The mechanism by which dehydroxynocardamine functions involves several steps:

  1. Siderophore Production: Bacteria synthesize dehydroxynocardamine in response to low iron availability.
  2. Iron Binding: Dehydroxynocardamine binds to Fe²⁺ ions with high affinity.
  3. Transport into Cells: The iron-siderophore complex is recognized by specific transporters on the bacterial cell membrane, allowing for internalization.
  4. Release of Iron: Once inside the cell, iron is released from the complex for use in various metabolic processes.

Data

Studies have shown that dehydroxynocardamine's ability to sequester iron plays a crucial role in competitive interactions among nasal bacteria, influencing their survival and proliferation in environments with limited iron availability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dehydroxynocardamine typically appears as a white or off-white solid.
  • Solubility: It is soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Dehydroxynocardamine is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Its reactivity primarily involves interactions with metal ions, particularly iron.

Relevant analyses indicate that dehydroxynocardamine exhibits significant chelating activity, making it an effective agent for iron acquisition in microbial systems .

Applications

Dehydroxynocardamine has potential applications in several scientific fields:

  • Microbial Ecology: Understanding its role in microbial competition can provide insights into community dynamics within human microbiota.
  • Biotechnology: Its iron-chelating properties may be harnessed for developing new strategies to control bacterial infections or enhance plant growth by improving nutrient availability.
  • Pharmaceuticals: Investigating its structure-activity relationship could lead to novel antimicrobial agents targeting pathogenic bacteria through their iron acquisition mechanisms.
Biosynthesis and Genetic Regulation of Dehydroxynocardamine

Genomic Organization of Siderophore Biosynthetic Gene Clusters (BGCs) in Actinobacteria

Dehydroxynocardamine belongs to the hydroxamate-class siderophores produced primarily by Actinobacteria. Its biosynthetic gene cluster (BGC) spans approximately 9,988 nucleotides and exhibits a conserved operon structure. In Corynebacterium propinquum, the BGC (MIBiG accession BGC0002073) contains seven core genes: dnoA to dnoG, organized in a contiguous operon under iron-regulated promoters [1] [4]. The cluster encodes:

  • ABC transporter components (dnoA, dnoF, dnoG) for siderophore uptake
  • Biosynthetic enzymes (dnoB-E), including a lysine monooxygenase (dnoC) and aminotransferase (dnoB)
  • Modification enzymes like a GNAT family N-acetyltransferase (dnoD) [1]

Table 1: Core Genes in Dehydroxynocardamine BGC

GeneProductFunctionEvidence
dnoAIron-siderophore ABC transporter substrate-binding proteinSiderophore uptakeConfirmed by knockout
dnoBAminotransferase class V-fold PLP-dependent enzymeLysine modificationGenomic context
dnoCL-lysine 6-monooxygenaseHydroxamate group formationHomology to characterized enzymes
dnoDGNAT family N-acetyltransferaseAcetylation stepDomain analysis
dnoE/F/GABC transporter permease/ATP-binding proteinsIron-siderophore transportCAZy annotation

The nonribosomal peptide synthetase (NRPS) independent pathway distinguishes it from classical siderophore BGCs, relying on standalone enzymes rather than multimodular NRPS machinery [4]. This genomic organization enables coordinated expression under iron limitation, with the entire operon transcribed as a single polycistronic unit [1] [7].

Comparative Genomics of Dehydroxynocardamine-Producing Strains

Comparative analysis reveals conservation of dehydroxynocardamine BGC across diverse Actinobacteria, with significant structural variations:

  • Corynebacterium propinquum: The 9.9-kb BGC (positions 112,874–122,861 nt in GenBank RBMD01000006.1) shows synteny with Streptomyces clusters but lacks flanking transposase elements, suggesting vertical inheritance [1] [4]. Iron-regulated expression correlates with competitive growth inhibition of coagulase-negative staphylococci through iron sequestration [4].
  • Streptomyces spp.: Marine-derived Streptomyces strains (e.g., strain producing nocardamine analogs) possess extended BGCs (∼15 kb) with additional regulatory genes and modified acetyltransferase domains, potentially enabling structural diversification like O-acetylation [5] [8].
  • Non-producing relatives: Genomes of non-inhibitory Corynebacterium species (e.g., C. pseudodiphtheriticum) lack the entire dno cluster, confirming its essential role in siderophore-mediated competition [4].

Table 2: BGC Conservation in Actinobacterial Genera

TaxonBGC SizeUnique GenesSiderophore VariantEcological Niche
Corynebacterium propinquum9.9 kbdnoA-GDehydroxynocardamineHuman nasal cavity
Streptomyces sp. (marine)15 kbFlavin-dependent monooxygenaseDehydroxynocardamine derivativesMangrove sediments
Micromonospora spp.12–18 kbHybrid NRPS-PKS genesNot characterizedDeep-sea water

Phylogenomic analysis indicates horizontal gene transfer (HGT) of partial BGCs between Streptomyces and Corynebacterium, evidenced by GC deviation in transporter genes (dnoF/G) and shared synteny in core biosynthetic regions (dnoB-E) [2] [9].

Enzymatic Pathways and Post-Translational Modifications

Dehydroxynocardamine biosynthesis follows a conserved pathway catalyzed by discrete enzymes:

  • Lysine activation: dnoC-encoded L-lysine 6-monooxygenase converts lysine to N-hydroxylysine using FADH₂ and O₂ [1] [4].
  • Oxidative condensation: dnoB (aminotransferase) and dnoD (acetyltransferase) generate N-acetyl-N-hydroxylysine monomers, which undergo iterative condensation via non-enzymatic oligomerization or unidentified condensases [4] [6].
  • Cyclization: Spontaneous cyclization forms the trimeric hydroxamate scaffold characteristic of nocardamine analogs [5].

Key enzymatic features include:

  • Domain architecture: dnoD contains a conserved GNAT domain (PF00583) with catalytic glutamate for acetyl-CoA hydrolysis [1].
  • Carrier protein independence: Unlike NRPS-dependent siderophores, no peptidyl carrier protein (PCP) domains are involved; substrate channeling occurs via protein-protein interactions [3] [6].
  • Post-translational regulation: Phosphopantetheinylation of biosynthetic enzymes is absent, contrasting with NRPS systems. Instead, acetylation by DnoD serves as both a biosynthetic and regulatory step [4].

Table 3: Enzymatic Domains in Dehydroxynocardamine Synthesis

EnzymeDomain (Pfam)Catalytic ResiduesFunction
DnoC (lysine monooxygenase)Baeyer-Villiger monooxygenase (PF00743)H296, R372Lysine hydroxylation
DnoB (aminotransferase)Aminotransferase class V (PF00202)K202, pyridoxal phosphateAmino group transfer
DnoD (acetyltransferase)GNAT (PF00583)E122, G123N-acetylation

Transcriptional Regulation of Siderophore Production Under Iron-Limited Conditions

Dehydroxynocardamine expression is tightly controlled by iron availability through dual regulatory mechanisms:

  • Direct repression: DmdR1/Fur-family regulators bind iron-responsive elements (iron boxes: 5'-TTAGGTTAGGCTAACCTAA-3') in the dnoA promoter during iron sufficiency. In Streptomyces coelicolor, deletion of dmdR1 abolishes iron-dependent repression of desferrioxamine BGCs [7].
  • Indirect activation: Under iron limitation (nasal cavity: ∼0.3 μM Fe³⁺), apo-DmdR1 dissociates from DNA, enabling RNA polymerase access. Concurrently, σ⁷⁰-dependent activation occurs via cAMP-CRP complexes responding to metabolic stress [4] [7].

In vivo metatranscriptomic data from human nasal microbiota confirm dno cluster induction during iron starvation, with 12.7-fold upregulation of dnoC and dnoD compared to iron-replete conditions [4]. Host-derived factors amplify this regulation:

  • Lipocalin-2: Human neutrophil gelatinase-associated lipocalin (NGAL) sequesters enterobactin-type siderophores but not dehydroxynocardamine, providing a competitive advantage in nasal niches [4].
  • Reactive oxygen species: Host-derived H₂O₂ induces dno expression via SoxR-mediated oxidative stress response, linking siderophore production to inflammation [4].

Table 4: Regulatory Elements Controlling Siderophore BGCs

Regulatory ElementConsensus SequenceRegulator ProteinEffect on Expression
Iron boxTTAGGTTAGGCTAACCTAADmdR1 (Fur homolog)Repression (+Fe³⁺)
CRP-binding siteTGTGAN₆TCACAcAMP receptor proteinActivation (-Fe³⁺)
σ⁷⁰ promoterTTGACA(-35)-N₁₇-TATAAT(-10)RNA polymerase holoenzymeBasal transcription

Properties

CAS Number

292862-78-3

Product Name

Dehydroxynocardamine

IUPAC Name

1,12-dihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone

Molecular Formula

C27H48N6O8

Molecular Weight

584.715

InChI

InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37)

InChI Key

ABHHIGWFFMCQOC-UHFFFAOYSA-N

SMILES

C1CCNC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCC1)O)O

Solubility

not available

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